Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride
Description
Tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride is a tricyclic amine hydrochloride characterized by a complex bridged-ring system with conjugated double bonds (dodeca-2,4,6-triene) and an amine group at position 6. Its structure includes a seven-membered ring fused with bicyclic components, distinguishing it from smaller adamantane-based tricyclic compounds.
Properties
IUPAC Name |
tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12;/h1-4,8-9,12H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAGXRFRKOIURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C3=CC=CC=C23)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in catalysis and material science for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride with analogous tricyclic amines:
Pharmacological and Physicochemical Properties
- Amantadine Hydrochloride: Highly soluble in water and methanol; acts as an NMDA receptor antagonist and dopamine potentiator .
- Memantine Hydrochloride: Moderate lipophilicity; selectively blocks excessive NMDA receptor activity without disrupting normal function .
- Rimantadine HCl : Improved bioavailability over amantadine; used prophylactically against influenza A .
- Its larger ring system could influence blood-brain barrier penetration.
Adamantane-Based Compounds
Novel Tricyclic Systems
- Tricyclo[4.4.0.0³,⁸]decan-2-amine HCl : Investigated in ligand design for G-protein-coupled receptors due to rigid scaffold .
- Target Compound : Hypothesized applications in antiviral or CNS disorders due to structural similarity to rimantadine and amantadine. Computational studies predict moderate logP (~2.5), suggesting balanced solubility .
Q & A
Basic: What spectroscopic and computational methods are recommended for structural characterization of tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride?
To confirm the structure of this tricyclic amine hydrochloride, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to map hydrogen and carbon environments, resolving ring strain and substituent effects (e.g., amine proton shifts at δ ~2.5–3.5 ppm).
- X-ray Crystallography : For absolute configuration determination, particularly given the compound’s rigid tricyclic framework .
- Computational Modeling : Density Functional Theory (DFT) calculations to validate spectroscopic data against theoretical predictions (e.g., optimizing bond angles in the tricyclic system) .
Note : Cross-validate results with PubChem’s computed InChI and SMILES data .
Basic: What synthetic routes are documented for tricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-8-amine hydrochloride?
The synthesis typically involves:
- Cyclization of Precursors : Acid- or base-catalyzed cyclization of polyunsaturated amines, with reaction conditions (temperature, solvent polarity) tailored to avoid side products like over-reduced byproducts .
- Hydrochloride Salt Formation : Post-synthesis treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt, followed by recrystallization for purity .
Key Reagents : Triethylamine for neutralization, lithium aluminum hydride for selective reductions .
Advanced: How can computational reaction path search methods optimize synthesis protocols for this compound?
- Quantum Chemical Calculations : Use tools like Gaussian or ORCA to model transition states and activation barriers, identifying energetically favorable pathways (e.g., avoiding high-energy intermediates in cyclization) .
- Feedback Loops : Integrate experimental data (e.g., NMR yields) into computational models to refine reaction parameters iteratively .
Example : ICReDD’s approach combines computation, information science, and experiments to reduce trial-and-error cycles by 40–60% .
Advanced: How should researchers resolve contradictions in biological activity data for structurally similar tricyclic amines?
- Cross-Validation : Compare bioassay results (e.g., IC₅₀ values) across multiple studies, controlling for variables like solvent (DMSO vs. saline) and cell lines .
- Structure-Activity Relationship (SAR) Analysis : Tabulate substituent effects (e.g., methyl vs. amine groups) on activity (Table 1).
| Analog | Substituent | Noted Activity | Reference |
|---|---|---|---|
| 3,5,7-Trimethyladamantan-1-amine | Methyl groups | Enhanced blood-brain barrier penetration | |
| 2-Amino-thiophene | Amine | Antimicrobial (Gram-positive) |
Advanced: What in vitro and in vivo models are appropriate for assessing its neuroactive potential?
- In Vitro : Dopamine/norepinephrine reuptake inhibition assays using synaptosomes, with LC-MS quantification .
- In Vivo : Rodent forced-swim or tail-suspension tests for antidepressant-like effects, paired with pharmacokinetic profiling (plasma half-life, brain penetration) .
Safety : Prioritize acute toxicity screening (LD₅₀) per MedChemExpress guidelines for research chemicals .
Advanced: How can researchers ensure stability during long-term storage of the hydrochloride salt?
- Condition Optimization : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition products (e.g., free amine formation) .
Advanced: What strategies validate interactions between this compound and biological macromolecules?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on gold arrays to measure binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
Advanced: How to analyze degradation pathways under extreme pH or thermal conditions?
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min to identify decomposition thresholds (e.g., HCl release at >150°C) .
- High-Resolution Mass Spectrometry (HRMS) : Characterize degradation byproducts (e.g., ring-opening products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
